Averythrin
Description
Averythrin is a fungal-derived anthraquinone first isolated from Aspergillus versicolor, a marine-associated fungus found in diverse environments such as marine clams, deep-sea sediments, and mangrove endophytes . Its chemical structure (C₁₆H₁₆O₃) includes a 1,3,6,8-tetrahydroxyanthraquinone core substituted with a hex-1-en-1-yl side chain at the C-2 position (Figure 1) . Structural elucidation via NMR confirmed the (E)-configuration of the hexenyl chain and hydroxylation pattern .
It is also a derailment product in aflatoxin biosynthesis, suggesting metabolic flexibility in fungal pathways .
Properties
CAS No. |
25340-85-6 |
|---|---|
Molecular Formula |
C20H18O6 |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
2-[(E)-hex-1-enyl]-1,3,6,8-tetrahydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C20H18O6/c1-2-3-4-5-6-11-14(22)9-13-17(19(11)25)20(26)16-12(18(13)24)7-10(21)8-15(16)23/h5-9,21-23,25H,2-4H2,1H3/b6-5+ |
InChI Key |
RTXQNGWQTJTHCK-AATRIKPKSA-N |
Isomeric SMILES |
CCCC/C=C/C1=C(C=C2C(=C1O)C(=O)C3=C(C2=O)C=C(C=C3O)O)O |
Canonical SMILES |
CCCCC=CC1=C(C=C2C(=C1O)C(=O)C3=C(C2=O)C=C(C=C3O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Averythrin can be synthesized from its precursor, averantin, through a series of oxidation reactions . The synthetic route involves the use of oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions to achieve the desired product .
Industrial Production Methods: Industrial production of this compound typically involves the cultivation of Aspergillus versicolor under specific conditions that promote the production of this metabolite . The fungus is grown in a nutrient-rich medium, and the this compound is extracted and purified using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: Averythrin undergoes various chemical reactions, including:
Oxidation: this compound can be further oxidized to produce different derivatives.
Reduction: Reduction reactions can convert this compound into less oxidized forms.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various halogenating agents and nucleophiles.
Major Products: The major products formed from these reactions include various oxidized and reduced derivatives of this compound, each with unique chemical properties .
Scientific Research Applications
Averythrin has a wide range of applications in scientific research:
Chemistry: this compound is used as a model compound for studying the chemical behavior of hydroxyanthraquinones.
Biology: It is studied for its role in fungal metabolism and its potential as a natural pigment.
Industry: this compound is used as a natural dye in textiles and as a colorant in food and cosmetics.
Mechanism of Action
The mechanism of action of averythrin involves its interaction with various molecular targets and pathways. This compound is known to inhibit certain enzymes and disrupt cellular processes in microorganisms, leading to its antimicrobial effects . Its anticancer properties are attributed to its ability to induce apoptosis in cancer cells through the activation of specific signaling pathways .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Structural Analogues
Averythrin belongs to the anthraquinone family, sharing a core structure with compounds like averantin, macrosporin, and altersolanols. Key structural differences include:
Figure 1 : Structural comparison of this compound and analogues.
Bioactivity Comparison
Antioxidant Activity:
- This compound : Exhibits radical scavenging (IC₅₀ = 4.55 mg mL⁻¹), surpassing H₂O₂ in efficacy .
- 7-Chlorothis compound : A halogenated derivative shows enhanced anticancer activity, likely due to increased electrophilicity from chlorine substitution .
Antimicrobial Activity:
- This compound : Active against S. aureus but inactive against Gram-negative bacteria .
- Macrosporin : Causes severe necrosis in plants but lacks reported antimicrobial effects .
- Altersolanols A/J: Phytotoxic, inducing chlorophyll reduction in Lemna minor .
Anticancer Potential:
Tables and Figures Referenced :
- Table 1 : Structural and bioactivity comparison.
- Figure 1: Core structures of key anthraquinones (refer to for configurations).
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